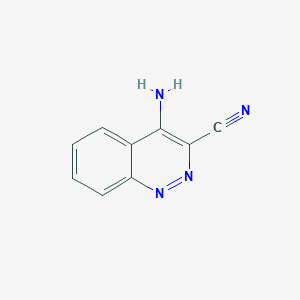

1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the tolylsulfonyl group, and the formation of the triazole ring. The exact methods would depend on the specific reactants and conditions used .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present in the molecule. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles, and the tolylsulfonyl group might undergo reactions involving the sulfur atom .Applications De Recherche Scientifique

Spectroscopic Characterization and Computational Studies

- A triazole compound closely related to the one was characterized using X-ray single crystal diffraction technique, IR NMR spectroscopy, and quantum chemical computational methods. This study provides insights into the structure and properties of such compounds, which could be vital for future material design (Inkaya et al., 2013).

Biological Activity

- Novel 1,2,4-triazole derivatives, which are structurally similar to the compound , have been synthesized and shown to display excellent fungicidal activities. This suggests potential applications in agriculture and biotechnology (Sun et al., 2014).

Synthetic Applications in Organic Chemistry

- Research has been conducted on the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, showcasing the compound's utility in organic synthesis (Katritzky et al., 2003).

Applications in Antibacterial Agents

- A study on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, which include triazole structures, highlights the potential of these compounds in developing new antibiotics (Genin et al., 2000).

Role in Clinical Drugs

- The core motif of 1,2,4-triazoles, similar to the compound , plays a vital role in clinical drugs such as Rizatriptan and Ribavirin, suggesting its importance in pharmaceutical applications (Prasad et al., 2021).

Inhibitors in Biochemical Research

- Disubstituted 1,2,3-triazoles, structurally related to the compound , have been evaluated as inhibitors against caspase-3, indicating their potential in biochemical and medical research (Jiang & Hansen, 2011).

Mécanisme D'action

Propriétés

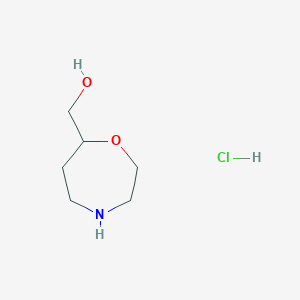

IUPAC Name |

1-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-7-5-12(10-16)17-8-6-14-15-17/h2-4,6,8-9,12H,5,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLRZKIUZJZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732152.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B2732155.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)

![1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2732159.png)

![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)

![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)

![[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2732166.png)

![2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2732170.png)